molecular formula C20H20N2O2 B2420565 (2E)-4,4-dimethyl-3-oxo-2-[(4-phenoxyanilino)methylidene]pentanenitrile CAS No. 1025129-86-5

(2E)-4,4-dimethyl-3-oxo-2-[(4-phenoxyanilino)methylidene]pentanenitrile

Cat. No. B2420565
CAS RN: 1025129-86-5
M. Wt: 320.392
InChI Key: HAXLLBIJMLQECV-CCEZHUSRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-4,4-dimethyl-3-oxo-2-[(4-phenoxyanilino)methylidene]pentanenitrile, also known as 4-PAM or 4-PAM-CN, is an organic compound with a wide range of applications in scientific research. It is a colorless solid that is soluble in water and has a melting point of approximately 150°C. 4-PAM is a derivative of aniline and is used as an inhibitor of enzymes such as acetylcholinesterase and butyrylcholinesterase. It is also used as a reagent in the synthesis of drugs and other compounds.

Scientific Research Applications

Catalytic and Structural Properties of Zinc Complexes

Zinc complexes derived from pivaloyl-cyanoxime exhibit notable catalytic and structural properties. In a study by Opalade et al. (2017), two complexes, [Zn(PiCO){H(PiCO)2}(H2O)] and tetranuclear Zn complex [Zn4(μ3-OH)2(PiCO)6 (H2O)4], were synthesized and thoroughly characterized. The structural flexibility and multidentate nature of pivaloyl-cyanoxime allow these complexes to serve as structural models for naturally occurring Zn-containing enzymes. Additionally, one of the complexes demonstrated efficient catalytic performance in the transesterification of various esters under mild conditions, marking it as a potential candidate for green catalysis applications (Opalade et al., 2017).

Anticancer Properties of Organotin(IV) Complexes

Baul et al. (2009) studied amino acetate functionalized Schiff base organotin(IV) complexes, revealing their potential as anticancer drugs. These complexes, characterized by various spectroscopic techniques, exhibited notable cytotoxicity against several human tumor cell lines. The most cytotoxic triphenyltin(IV) compound demonstrated higher efficacy than conventional drugs like doxorubicin, cisplatin, and etoposide, suggesting their significant potential in cancer treatment (Baul et al., 2009).

Chemical Synthesis and Applications

In the field of chemical synthesis, various studies explore the utility and structural intricacies of compounds with similar structural motifs. For instance, the synthesis of dimethylbutatrienone through specific pyrolysis methods opens avenues for producing intricate chemical structures with potential applications in various industries (Brown et al., 1991). Additionally, the formation of unexpected inclusion complexes, such as the one involving metal-free phthalocyanine and oxalic acid, sheds light on the fascinating intermolecular interactions and crystal structures that can arise during chemical reactions (Liu et al., 2002).

properties

IUPAC Name

(2E)-4,4-dimethyl-3-oxo-2-[(4-phenoxyanilino)methylidene]pentanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2/c1-20(2,3)19(23)15(13-21)14-22-16-9-11-18(12-10-16)24-17-7-5-4-6-8-17/h4-12,14,22H,1-3H3/b15-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAXLLBIJMLQECV-CCEZHUSRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)C(=CNC1=CC=C(C=C1)OC2=CC=CC=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C(=O)/C(=C/NC1=CC=C(C=C1)OC2=CC=CC=C2)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-4,4-dimethyl-3-oxo-2-[(4-phenoxyanilino)methylidene]pentanenitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.